1-(5-Methylfuran-2-yl)ethane-1,2-diamine
Description
1-(5-Methylfuran-2-yl)ethane-1,2-diamine (C₇H₁₂N₂O) is a diamine derivative featuring a 5-methylfuran substituent attached to an ethane-1,2-diamine backbone. Its structural identifiers include:
The compound serves as a precursor for synthesizing Schiff base ligands, such as N-[(E)-(5-Methylfuran-2-yl)methylidene]-ethane-1,2-diamine (MFMEDA), which are used to prepare metal complexes with antimicrobial activity . Its synthesis involves condensation of 5-methylfurfural with ethylene-1,2-diamine under controlled conditions .
Properties
IUPAC Name |
1-(5-methylfuran-2-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5-2-3-7(10-5)6(9)4-8/h2-3,6H,4,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRFFLOYIZGOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089347-06-7 | |
| Record name | 1-(5-methylfuran-2-yl)ethane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Approach
The most common and direct preparation method involves the condensation reaction between ethane-1,2-diamine and 5-methylfurfural. This reaction typically proceeds through the formation of an imine intermediate (Schiff base), which can be subsequently reduced or isolated depending on the desired product form.
- Reaction conditions: Equimolar amounts of ethane-1,2-diamine and 5-methylfurfural are mixed in methanol solvent.
- Catalysis: A few drops of acetic acid are often added to catalyze the condensation.
- Temperature and time: The mixture is refluxed for approximately 6 hours with continuous monitoring via thin-layer chromatography (TLC).
- Isolation: After completion, the reaction mixture is cooled to room temperature, filtered, and the solvent volume is reduced under vacuum. The solid product is washed with methanol and recrystallized from hot methanol/ether (2:1) to enhance purity.
This method yields the corresponding Schiff base ligands, which can be further manipulated chemically if needed.
Experimental Details and Yields
| Parameter | Condition/Value |
|---|---|
| Molar ratio | 1:1 (ethylene-1,2-diamine : 5-methylfurfural) |
| Solvent | Methanol (20 mL) |
| Catalyst | Acetic acid (2-3 drops) |
| Reflux time | 6 hours |
| Product isolation | Filtration, solvent reduction, recrystallization |
| Purification solvent | Methanol/ether (2:1) |
| Product form | Schiff base ligand |
| Yield | Typically high (not always explicitly quantified) |
This method is documented in peer-reviewed research focusing on Schiff base synthesis and ligand preparation.
Alternative Method: Direct Amination of Furil Derivatives
A related approach involves the reaction of furil (2-furaldehyde derivatives) with ethylene diamine under basic conditions to afford diamine-functionalized furan derivatives.
- Procedure: Furil is dissolved in methanol, and ethylene diamine is added along with a base such as potassium tert-butoxide (t-BuOK).
- Reaction time: Stirring is continued until completion, typically monitored by TLC (about 15 hours).
- Workup: Methanol is evaporated under reduced pressure, and the crude product is purified by column chromatography.
This method yields 5,6-di(furan-2-yl)-2,3-dihydropyrazine derivatives but demonstrates the feasibility of direct amination on furan rings with diamines.
Crystallization from Ethanol-Water Mixtures
Another documented preparation involves using aminoguanidine nitrate with 5-methylfurfural in a mixed solvent system (ethanol and water), heated and stirred for several hours to induce formation of crystalline products.
- Conditions: 5-Methylfurfural (0.01 mol) in ethanol is added to aminoguanidine nitrate solution (ethanol/water), stirred and heated for 8 hours.
- Isolation: Upon cooling, precipitates form that can be filtered and recrystallized.
- Result: Light yellow crystals suitable for further characterization.
This approach is relevant for preparing related amino-functionalized furan compounds and demonstrates the use of mixed solvents and extended heating for product crystallization.
Microwave-Assisted Synthesis in Methanol/Water
Recent advances include microwave-assisted synthesis of ethane-1,2-diamine derivatives with aryl aldehydes in methanol/water mixtures.
- Reaction: Aldehyde (1 mmol) and ethane-1,2-diamine (0.5 mmol) are stirred in MeOH/H2O (2:1) solvent system.
- Microwave irradiation: 200 W power at 25 °C for 15 minutes.
- Outcome: Rapid synthesis with good yields (50-70%) of diamine derivatives.
Though this method is reported for related arylazo and aroyl vinyl ethane-1,2-diamines, it suggests potential applicability for 5-methylfuran derivatives with appropriate modification.
Summary Table of Preparation Methods
| Method | Reactants | Solvent(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation with 5-methylfurfural | Ethane-1,2-diamine + 5-methylfurfural | Methanol | Reflux 6 h + acetic acid catalyst | High | Schiff base ligand formation; recrystallization |
| Direct amination of furil | Furil + ethylene diamine + t-BuOK | Methanol | Stir 15 h, room temp | 77 | Purified by column chromatography |
| Crystallization from ethanol/water | 5-Methylfurfural + aminoguanidine nitrate | Ethanol + water | Heat 8 h, stir | Not specified | Precipitation of crystals |
| Microwave-assisted synthesis | Aldehydes + ethane-1,2-diamine | Methanol/water (2:1) | Microwave 15 min, 25 °C | 50-70 | Rapid synthesis; demonstrated for related compounds |
Research Findings and Analytical Data
- The condensation method yields stable Schiff base ligands, confirmed by spectral characterization (NMR, IR).
- Purification by recrystallization or column chromatography ensures high purity.
- The direct amination approach under basic conditions offers a route to more complex diamine-furan derivatives.
- Microwave-assisted methods provide rapid synthesis and may be optimized for 1-(5-methylfuran-2-yl)ethane-1,2-diamine in future studies.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylfuran-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
Odor and Flavor Modifying Agent
Research indicates that 1-(5-Methylfuran-2-yl)ethane-1,2-diamine possesses distinct olfactory properties that make it suitable for use in perfumery. It has been noted for imparting a fresh and fruity note reminiscent of blackcurrant or lime . Its applications include:
- Perfume Compositions : It is used as an active ingredient in modern and classical perfume formulations.
- Flavoring Agents : In the food industry, it enhances green and fruity flavors in products such as jams, jellies, and dairy items .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing derivatives from furan-based compounds demonstrated successful methods for producing various biologically active molecules through reactions involving 1-(5-Methylfuran-2-yl)ethane-1,2-diamine. Techniques such as FTIR and NMR spectroscopy were employed to characterize the synthesized compounds .
Case Study 2: Flavor Enhancement
In the flavor industry, a case study highlighted the use of furan derivatives in enhancing the flavor profiles of various food products. The incorporation of 1-(5-Methylfuran-2-yl)ethane-1,2-diamine into formulations resulted in improved sensory attributes without compromising safety or stability .
Mechanism of Action
The mechanism of action of 1-(5-Methylfuran-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The ethane-1,2-diamine scaffold is versatile, with substituents significantly altering physicochemical and functional properties. Below is a comparison with key analogs:
Key Observations :
- Substituent Impact: Aromatic substituents (e.g., bromophenyl, fluorophenyl) enhance steric bulk and electronic effects, influencing ligand-metal binding .
- Molecular Weight : Aliphatic analogs like TETA have lower molecular weights, favoring mobility in corrosion inhibition applications , while aromatic derivatives exhibit higher weights suited for stable coordination complexes .
Key Observations :
Key Observations :
- The methylfuran substituent in the target compound’s Schiff base derivatives enhances antimicrobial activity, likely due to improved lipophilicity and electron-donating capacity .
- Bulky substituents (e.g., pyridinyl groups) in lanthanide complexes improve selectivity in nuclear reprocessing , whereas heteronuclear complexes (e.g., Sm/Ti) show catalytic versatility .
Physicochemical and Spectroscopic Properties
Biological Activity
1-(5-Methylfuran-2-yl)ethane-1,2-diamine is an organic compound notable for its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, activity in various assays, and potential applications in medicinal chemistry.
Chemical Structure and Properties
1-(5-Methylfuran-2-yl)ethane-1,2-diamine has the molecular formula CHNO and a molecular weight of approximately 140.18 g/mol. The compound features a furan ring substituted with a methyl group and two amine groups (-NH) attached to an ethane backbone. This structure is significant as it influences the compound's reactivity and biological interactions.
Synthesis
The synthesis of 1-(5-Methylfuran-2-yl)ethane-1,2-diamine typically involves the reaction of 5-methylfurfural with ethylenediamine. Various synthetic routes can be optimized to enhance yield and purity, making it a versatile building block in organic synthesis.
Mechanism of Biological Activity
The biological activity of 1-(5-Methylfuran-2-yl)ethane-1,2-diamine is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate enzyme activity or receptor binding, leading to various biological effects. However, detailed studies are necessary to elucidate the exact pathways involved.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to receptors influencing cellular signaling processes.
Biological Assays and Findings
Research indicates that compounds similar to 1-(5-Methylfuran-2-yl)ethane-1,2-diamine exhibit significant biological activities across various assays. For instance, studies have shown that compounds with similar structures can demonstrate antimicrobial properties and affect cell viability in cancer cell lines .
Case Studies
- Antimicrobial Activity : In a study involving Schiff bases derived from ethylenediamine and 5-methylfurfural, metal complexes exhibited enhanced antimicrobial activity compared to their parent ligands. This suggests that modifications of 1-(5-Methylfuran-2-yl)ethane-1,2-diamine could lead to potent antimicrobial agents .
- Cell Viability Assays : In screening libraries like the National Cancer Institute (NCI), compounds similar to 1-(5-Methylfuran-2-yl)ethane-1,2-diamine showed promising results in inhibiting growth across various cancer cell lines .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-(5-Methylfuran-2-yl)ethanone | 1193-79-9 | Contains a ketone functional group instead of amines. |
| N-(5-Methylfuran-2-yl)methylamine | 175915-12-5 | Contains only one amine group; simpler structure. |
| 1,2-Bis(5-methylfuran-2-yl)ethane-1,2-dione | Not provided | Contains two furan rings; more complex reactivity. |
This table highlights the uniqueness of 1-(5-Methylfuran-2-yl)ethane-1,2-diamine among structurally similar compounds.
Future Directions
Further investigations are warranted to fully understand the biological activities associated with 1-(5-Methylfuran-2-yl)ethane-1,2-diamine. Research should focus on:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level.
- In Vivo Studies : Assessing the biological effects in live models.
- Development of Derivatives : Exploring modifications that could enhance its activity or reduce toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
